L-Cystine dimethyl ester dihydrochloride is a chemical compound derived from L-cystine, a naturally occurring amino acid. It is primarily utilized in biochemical research and therapeutic applications due to its role as a prodrug that can inhibit cystine crystal growth, particularly in the treatment of cystinuria, a genetic disorder that leads to the formation of kidney stones. The compound is classified as an ester and a hydrochloride salt, which enhances its solubility and stability in biological systems.
Source: L-Cystine dimethyl ester dihydrochloride is synthesized from L-cystine through esterification processes. It is commercially available from various chemical suppliers, such as Thermo Scientific and TCI Chemicals, with a molecular weight of approximately 341.3 g/mol and the following molecular formula: CH6NOS·2HCl .
Classification: This compound falls under the categories of amino acid derivatives and organic esters. It is also recognized as a biochemical reagent used in peptide synthesis.
L-Cystine dimethyl ester dihydrochloride can be synthesized through several methods, primarily involving the esterification of L-cystine. The most common approach involves:
The synthesis process can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Typical yields for these reactions range from 10% to 50%, depending on the specific conditions employed .
L-Cystine dimethyl ester dihydrochloride has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | CH6NOS |
Molecular Weight | 341.3 g/mol |
Melting Point | 179 °C (decomposes) |
Appearance | White to almost white powder |
L-Cystine dimethyl ester dihydrochloride undergoes various chemical reactions, particularly hydrolysis, where it converts back into L-cystine upon exposure to water or biological fluids. This hydrolysis reaction is crucial for its function as a prodrug:
This property allows it to serve as an effective inhibitor of cystine crystal growth by maintaining higher concentrations of L-cystine in the urine, thereby reducing stone formation .
The mechanism of action for L-Cystine dimethyl ester dihydrochloride primarily involves its role as an inhibitor of cystine crystal growth:
Research has shown that this compound can significantly reduce cystine stone formation in animal models by altering urinary composition and reducing crystal growth rates .
L-Cystine dimethyl ester dihydrochloride has several scientific uses:
Cystinuria is an autosomal recessive disorder caused by mutations in SLC3A1 (chromosome 2) or SLC7A9 (chromosome 19) genes, which encode subunits of the renal proximal tubule’s dibasic amino acid transporter [1] [6]. This genetic defect impairs reabsorption of cystine – the oxidized dimer of cysteine – leading to urinary hyperexcretion (>250 mg/day vs. <30 mg/day in healthy individuals). Cystine’s low solubility at physiological urine pH (pH 5–7) drives crystallization and recurrent stone formation [1] [8]. The solubility profile exhibits strong pH dependence:
Table 1: Cystine Solubility vs. Urinary pH
pH | Solubility (mg/L) |
---|---|
5.0 | 150–200 |
7.0 | 250–300 |
7.5 | 500 |
8.0 | 750 |
Source: StatPearls [1]
Above pH 7.5, solubility increases markedly due to deprotonation of cystine’s thiol groups. However, maintaining urine pH >7.5 clinically is challenging and risks calcium phosphate precipitation [1] [8]. Cystine stones constitute 1–2% of adult and 6–10% of pediatric urolithiasis cases, forming larger calculi with higher recurrence rates than calcium-based stones. By age 20, 80% of homozygous patients experience stones, often requiring repeated surgical interventions [1] [6].
First-line cystinuria management relies on:
Table 2: Efficacy Limitations of Conventional Therapies
Therapy | Reduction in Stone Events | Major Limitations |
---|---|---|
Hydration | 33% | Low adherence (<40% long-term) |
Alkalinization | 40–50% | Calcium phosphate stone risk |
Tiopronin | 60–70% | Adverse effects in 31–50% |
D-penicillamine | 60–70% | Adverse effects in 69% |
Source: StatPearls, Medscape, Cystinuria Foundation [1] [6] [8]
Captopril showed minimal efficacy due to insufficient urinary excretion, while dietary protein/sodium restriction provides marginal benefit [8]. These limitations highlight the unmet need for crystallization inhibitors acting via novel mechanisms.
The "molecular imposter" concept exploits structural mimicry: synthetic analogs of cystine competitively bind to crystal growth sites, disrupting lattice formation without altering cystine metabolism [2] [3] [5]. L-Cystine dimethyl ester dihydrochloride (CDME) was the first such imposter designed with key modifications:
CDME’s mechanism was validated via atomic force microscopy (AFM), showing it reduces growth velocity of hexagonal cystine crystal steps by 75–90% at micromolar concentrations [3]. Unlike thiol drugs, CDME does not reduce urinary cystine excretion but modifies crystal morphology and aggregation kinetics [2].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2